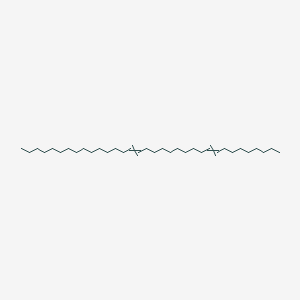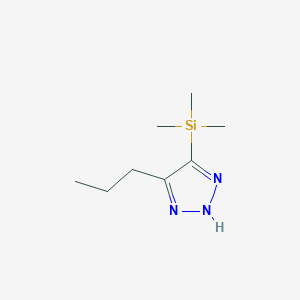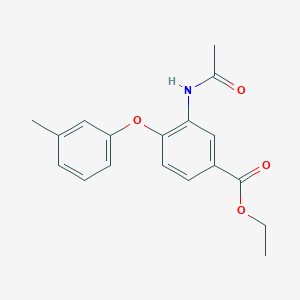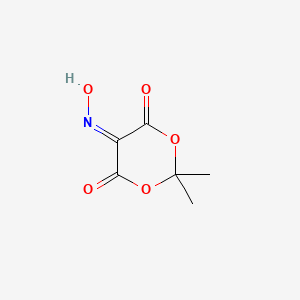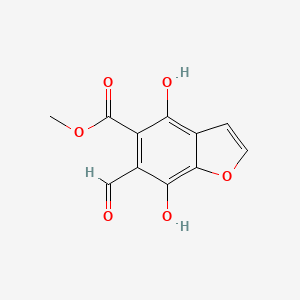
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a benzofuran ring with formyl, hydroxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate, typically involves the formation of the benzofuran ring followed by functional group modifications One common method is the cyclization of ortho-hydroxyaryl aldehydes with appropriate reagents to form the benzofuran core
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and esterification are commonly used. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion to Methyl 6-carboxy-4,7-dihydroxy-1-benzofuran-5-carboxylate.
Reduction: Conversion to Methyl 6-hydroxymethyl-4,7-dihydroxy-1-benzofuran-5-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzofuran ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate
- Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
Uniqueness
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and hydroxy groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
87145-71-9 |
|---|---|
Molecular Formula |
C11H8O6 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C11H8O6/c1-16-11(15)7-6(4-12)9(14)10-5(8(7)13)2-3-17-10/h2-4,13-14H,1H3 |
InChI Key |
GXVOXDYCVSTZKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C2C(=C1O)C=CO2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



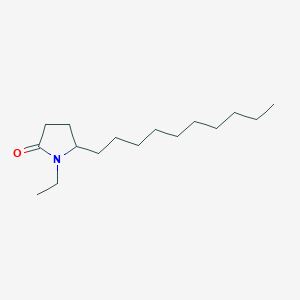
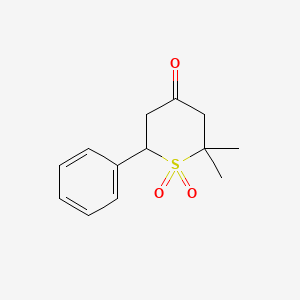
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
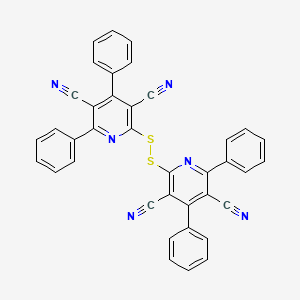
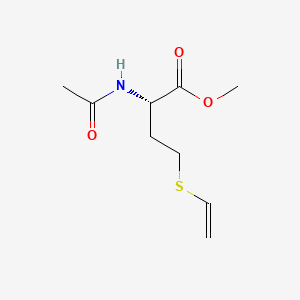
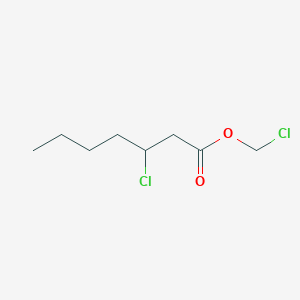

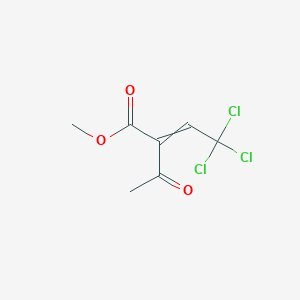
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
